molecular formula C20H13ClN2O2S B13519135 4-({[4-(4-Chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}methyl)benzoic acid

4-({[4-(4-Chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}methyl)benzoic acid

Cat. No.: B13519135
M. Wt: 380.8 g/mol
InChI Key: SBGSRCAQLKGQSE-UHFFFAOYSA-N
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Description

4-({[4-(4-Chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}methyl)benzoic acid is a complex organic compound with a molecular formula of C24H15ClN2O2S2 and a molecular weight of 462.97 g/mol . This compound is characterized by the presence of a chlorophenyl group, a cyanopyridinyl group, and a benzoic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[4-(4-Chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}methyl)benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with malononitrile to form 4-(4-chlorophenyl)-3-cyanopyridine. This intermediate is then reacted with thiourea to introduce the sulfanyl group, followed by a reaction with methyl benzoate to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-({[4-(4-Chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}methyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-({[4-(4-Chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}methyl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-({[4-(4-Chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}methyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their functions. The presence of the chlorophenyl and cyanopyridinyl groups allows for specific interactions with biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[4-(4-Chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}methyl)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C20H13ClN2O2S

Molecular Weight

380.8 g/mol

IUPAC Name

4-[[4-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylmethyl]benzoic acid

InChI

InChI=1S/C20H13ClN2O2S/c21-16-7-5-14(6-8-16)17-9-10-23-19(18(17)11-22)26-12-13-1-3-15(4-2-13)20(24)25/h1-10H,12H2,(H,24,25)

InChI Key

SBGSRCAQLKGQSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=CC(=C2C#N)C3=CC=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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